
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine
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Overview
Description
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine is a chemically modified nucleoside derivative characterized by three acetyl groups on the ribose sugar (2', 3', and 5' positions) and a trifluoromethyl (-CF₃) substitution at the 5-position of the uracil base. This compound combines lipophilic protection of the ribose moiety with electronic modulation of the pyrimidine ring, enhancing metabolic stability and membrane permeability compared to unmodified uridine .
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine typically involves the acetylation of 5-(trifluoromethyl)uridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-(trifluoromethyl)uridine.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to modifications in the uridine moiety.
Common reagents used in these reactions include acids, bases, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives of uridine with modified functional groups .
Scientific Research Applications
Antiviral Research
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine has demonstrated significant antiviral properties, especially against RNA viruses. Its mechanism involves:
- Inhibition of Viral Replication : Effective against viruses like HIV, HCV, and influenza by disrupting their replication processes.
- Mechanistic Insights : The trifluoromethyl group enhances binding affinity to viral RNA polymerases, inhibiting viral genome replication.
Case Study Example :
A study indicated that this compound effectively inhibited the replication of HCV in vitro, showcasing its potential as a therapeutic agent against hepatitis infections .
Cancer Research
The compound is also investigated for its anticancer properties:
- Mechanism of Action : It is incorporated into DNA during replication, leading to disruptions in normal DNA synthesis.
- Cell Proliferation Studies : Used to track DNA synthesis in cancer cells, aiding in understanding cell cycle dynamics.
Case Study Example :
Research conducted by the National Cancer Institute demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Molecular Biology
This nucleoside analogue serves as a valuable tool in molecular biology:
- DNA Replication Studies : Its incorporation into DNA allows researchers to trace DNA synthesis and analyze mechanisms of replication.
- Diagnostic Tools : Employed in assays for detecting cell proliferation and DNA synthesis.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine involves its incorporation into replicating DNA. Once inside the cell, the acetyl groups are cleaved, and the compound is converted to 5-(trifluoromethyl)uridine. This modified nucleoside is then incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
The following analysis compares 2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine with structurally or functionally analogous nucleoside derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on the Ribose Sugar
2',3',5'-Tri-O-benzoyluridine Derivatives
- Lipophilicity and Activity: Benzoyl groups increase lipophilicity (logP = 5.62 for 2',3',5'-tri-O-benzoyluridine) compared to acetylated analogs, enhancing inhibitory activity against tyrosyl-DNA phosphodiesterase 1 (Tdp1) (IC₅₀ = 6.3 μM for benzoyluridine vs. >10 μM for non-acylated uridine) .
Uridine Triacetate
- Prodrug Function : 2',3',5'-Tri-O-acetyluridine (uridine triacetate) is a prodrug of uridine used to treat hereditary orotic aciduria. Its acetyl groups improve oral bioavailability by increasing lipophilicity (logP ~1.5–2.0) while enabling rapid hydrolysis in vivo to release uridine .
3',5'-Diacetyl-5-iodo-2'-deoxyuridine
- Halogen vs. CF₃ Substitution : The 5-iodo substitution in this analog introduces steric bulk and polarizability, which may enhance DNA incorporation but increase metabolic susceptibility compared to the trifluoromethyl group .
Substituent Effects on the Uracil Base
5-Fluorouridine (5-FUrd)
- Mechanism : 5-Fluorouridine inhibits thymidylate synthase (TS) and incorporates into RNA, disrupting nucleic acid synthesis. However, its unmodified ribose limits bioavailability .
Trifluridine (2'-Deoxy-5-(trifluoromethyl)uridine)
- Clinical Use: Trifluridine (F3TdR) is a thymidine analog approved for colorectal cancer. It inhibits TS and incorporates into DNA as trifluorothymidine triphosphate. The lack of ribose acetylation in trifluridine limits its oral bioavailability, necessitating intravenous administration .
- Metabolic Stability : Trifluridine has a serum half-life of 18 minutes, whereas the acetyl groups in this compound may prolong circulation by delaying enzymatic hydrolysis .
5-(Trifluoromethyl)-2'-deoxyuridine O-Alkyl Derivatives
- Antitumor Activity: 5'-O-ethyl and 5'-O-benzyl derivatives of 5-(trifluoromethyl)-2'-deoxyuridine exhibit enhanced oral antitumor activity in murine models compared to non-alkylated analogs, suggesting that lipophilic modifications improve tissue penetration .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine (TFU) is a synthetic nucleoside analogue derived from uridine, characterized by the presence of three acetyl groups at the 2', 3', and 5' positions, along with a trifluoromethyl group at the 5 position. This compound has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H18F3N2O9
- Molecular Weight : Approximately 404.31 g/mol
TFU's structure enhances its lipophilicity, which is believed to improve cellular uptake and bioavailability compared to other nucleoside analogues .
TFU's mechanism primarily involves its incorporation into DNA during replication. After entering the cell, the acetyl groups are hydrolyzed, converting TFU to 5-(trifluoromethyl)uridine. This modified nucleoside can then be integrated into DNA by DNA polymerases, disrupting normal DNA synthesis and function.
Antiviral Activity
TFU has shown promising antiviral properties against various RNA viruses. Its trifluoromethyl modification enhances its interaction with viral enzymes and nucleic acids, making it a candidate for further investigation in antiviral therapies . Specific antiviral activities include:
- Inhibition of Viral Replication : TFU has demonstrated efficacy against viruses such as HIV, HCV, and influenza by interfering with their replication processes.
- Mechanistic Insights : The trifluoromethyl group is thought to play a crucial role in enhancing binding affinity to viral RNA polymerases, thereby inhibiting viral genome replication .
Anticancer Activity
Research indicates that TFU exhibits antiproliferative effects on various cancer cell lines. The compound's ability to be incorporated into DNA allows it to disrupt cancer cell proliferation. In vitro studies have shown that TFU can inhibit the growth of several cancer types by inducing apoptosis and affecting cell cycle dynamics .
Table 1: Summary of Biological Activities of TFU
Notable Research Studies
- Antiviral Efficacy Study : A study published in MDPI highlighted TFU's effectiveness against RNA viruses, demonstrating significant inhibition of viral replication in cultured cells .
- Antiproliferative Effects : Research published in PMC evaluated the cytotoxic effects of TFU on various cancer cell lines, revealing IC50 values that indicate potent antiproliferative activity .
- Mechanistic Studies : Investigations into the mechanism of action suggested that TFU's incorporation into DNA leads to significant disruptions in cellular processes necessary for cancer cell survival.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves selective acetylation of uridine derivatives followed by trifluoromethylation. For example, uridine is first acetylated using acetic anhydride in pyridine to protect hydroxyl groups, and the trifluoromethyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed reactions. Reaction temperature (e.g., 0°C for BF₃·OEt₂-mediated couplings) and stoichiometric ratios of reagents (e.g., acetylating agents) critically impact regioselectivity and yield . Purification via column chromatography or recrystallization is essential to isolate the tri-O-acetylated product.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm acetyl group positions and trifluoromethyl substitution (e.g., characteristic peaks for CF₃ at ~120 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches from acetyl groups (~1748 cm⁻¹) . Comparative analysis with literature data (e.g., PubChem entries) ensures consistency .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Hydrolysis of acetyl groups occurs under basic conditions (e.g., NaOH), while acidic conditions (pH < 4) may degrade the trifluoromethyl moiety. Stability studies using HPLC at 25°C, 4°C, and -20°C over 72 hours can determine optimal storage conditions. Lyophilization in inert atmospheres (argon/nitrogen) is recommended for long-term stability .
Advanced Research Questions
Q. How does this compound interact with thymidylate synthase (TS) and DNA polymerase in mechanistic studies?
- Methodological Answer : The compound’s active metabolite, 5-(trifluoromethyl)-2′-deoxyuridine-5′-monophosphate (CF₃dUMP), inhibits TS by forming a covalent ternary complex with the enzyme and folate cofactors, similar to 5-fluorouracil derivatives . Kinetic assays (e.g., spectrophotometric monitoring of dUMP to dTMP conversion) and radiolabeled DNA incorporation studies (³H-thymidine assays) quantify inhibition potency and DNA replication disruption .
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound, and how are pharmacokinetic parameters optimized?
- Methodological Answer : Peritoneal dissemination mouse models of colorectal cancer (e.g., HCT116 xenografts) are used to assess survival rates and tumor regression. Pharmacokinetic optimization involves masking the 5′-OH group with prodrug moieties (e.g., O-alkoxyalkyl derivatives) to enhance bioavailability. LC-MS/MS quantifies plasma concentrations, while AUC (area under the curve) and T₁/₂ (half-life) calculations guide dosing regimens .
Q. How do structural modifications (e.g., 5′-azido or 5′-amino substitutions) alter the compound’s therapeutic index?
- Methodological Answer : Replacing the 5′-hydroxyl with an azido group (via LiN₃ substitution) reduces host cell toxicity while retaining antiviral activity. Subsequent hydrogenation (Pd/C, H₂) to a 5′-amino derivative improves the therapeutic index by 10-fold, as shown in Sarcoma 180 cell viability assays and Vero cell cytotoxicity studies .
Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., folate concentrations in TS assays). Meta-analysis of datasets using standardized protocols (e.g., NCI-60 screening panels) and molecular docking simulations (e.g., AutoDock Vina) can reconcile differences by modeling compound-enzyme interactions .
Properties
Molecular Formula |
C16H17F3N2O9 |
---|---|
Molecular Weight |
438.31 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17F3N2O9/c1-6(22)27-5-10-11(28-7(2)23)12(29-8(3)24)14(30-10)21-4-9(16(17,18)19)13(25)20-15(21)26/h4,10-12,14H,5H2,1-3H3,(H,20,25,26) |
InChI Key |
RLCSLIOGASUNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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